N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(21-13-17-7-4-12-27-17)19(24)22-14-20(25,15-5-2-1-3-6-15)16-8-10-26-11-9-16/h1-7,12,16,25H,8-11,13-14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESAEOBLJDPACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(thiophen-2-yl)methyl]ethanediamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C23H26N2O4
- Molecular Weight: 394.5 g/mol
- CAS Number: 2097926-92-4
The compound features a complex structure that includes hydroxy, oxane, and thiophene groups, which are often associated with diverse biological activities.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the thiophene moiety enhances this activity by interacting with bacterial enzymes involved in folate synthesis .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N'-[2-hydroxy...] | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human macrophages. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound appears to inhibit key enzymes involved in bacterial metabolism, disrupting folate synthesis pathways.
- Cytokine Modulation: It modulates immune responses by downregulating cytokine production in macrophages.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N'-[2-hydroxy...]. Results indicated a strong correlation between structural modifications and antimicrobial potency. The thiophene group was particularly noted for enhancing activity against resistant strains of bacteria .
Study 2: Inflammatory Response Modulation
In another investigation, researchers assessed the compound's ability to modulate inflammatory responses in vitro. The findings revealed that treatment with N'-[2-hydroxy...] significantly reduced levels of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it useful for the development of more complex molecules. For instance, it can undergo oxidation and reduction reactions, enabling the synthesis of derivatives with different functional groups .
Synthetic Routes
The synthesis typically involves multiple steps, starting from readily available precursors. Common methods include the formation of the piperidine ring followed by the introduction of functional groups such as methanesulfonyl and carboxamide groups. Optimizing reaction conditions is crucial for achieving high yields .
Biological Applications
Biochemical Probes and Inhibitors
Research has indicated that N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(thiophen-2-yl)methyl]ethanediamide may function as a biochemical probe or inhibitor in various biological pathways. Its ability to interact with specific enzymes or receptors makes it a candidate for studying biochemical processes .
Therapeutic Potential
The compound is being investigated for its therapeutic potential in treating diseases. Preliminary studies suggest that it may have applications in pharmacology, particularly in developing drugs targeting specific biological pathways .
Medical Research
Drug Development
In the field of medicine, this compound's unique properties are being explored for drug development. Its structural diversity allows researchers to modify its components to enhance efficacy and reduce side effects in therapeutic applications. Ongoing research focuses on its potential use in treating conditions such as cancer and metabolic disorders .
Industrial Applications
Material Science
In industry, this compound is being utilized in the development of new materials with specific chemical properties. Its unique structure can contribute to creating polymers or coatings with enhanced performance characteristics .
Chemical Processes
The compound is also relevant in chemical processes where it can act as a catalyst or reactant, improving efficiency and sustainability in industrial applications. Efforts are being made to optimize its use in various chemical manufacturing processes .
Summary
The compound this compound holds significant promise across multiple domains, including chemical synthesis, biological research, medical applications, and industrial uses. Ongoing research will likely uncover further applications and enhance our understanding of this complex organic molecule.
| Application Area | Potential Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Biochemical probes and inhibitors |
| Medicine | Drug development for various diseases |
| Industry | Material science and chemical processes |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Physicochemical Properties
Key structural analogs from the evidence include:
Comparative Analysis :
- Synthetic Efficiency : The target compound’s hydroxy-oxan-4-yl-phenyl group may require specialized protection/deprotection steps, unlike simpler aryl substituents in Compounds 9–13 . Yields for similar compounds range widely (53–90%), suggesting sensitivity to steric hindrance or electronic effects.
- Thermal Stability : Higher melting points (e.g., 206–207°C for Compound 10 ) correlate with rigid aromatic/heterocyclic frameworks. The oxan-4-yl group in the target compound may reduce melting points due to increased conformational flexibility.
- Spectral Signatures : Thioamide C=S stretching (~1250 cm$ ^{-1} $) and NH vibrations (~3300 cm$ ^{-1} $) are consistent across analogs . The target compound’s hydroxy group would introduce broad O–H stretches (~3200–3600 cm$ ^{-1} $).
Electronic and Reactivity Profiles
- Thiophene vs.
- Hydroxy-Oxan-4-yl vs.
Methodological Considerations
- Synthesis: Green chemistry approaches (e.g., ethanol reflux ) or sodium hydroxide-mediated cyclization could be adapted for the target compound.
- Characterization : SHELXL or WinGX would aid in crystallographic refinement, while $ ^{13}\text{C-NMR} $ and DEPT-135 (as in ) are critical for confirming spiro or stereochemical features.
Q & A
Q. What are the standard synthetic routes for N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(thiophen-2-yl)methyl]ethanediamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydropyran (oxan-4-yl) and thiophene moieties. Key steps include:
- Coupling of hydroxy-phenyl-ethylamine derivatives with thiophen-2-ylmethyl groups via amidation.
- Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form ethanediamide bonds under controlled pH and temperature (e.g., 0–5°C in dichloromethane). Critical intermediates include 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine and (thiophen-2-yl)methyl acyl chloride .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry and substituent connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELXL ) to resolve ambiguous stereocenters, particularly the hydroxy group configuration.
- TLC and HPLC for monitoring reaction progress and purity assessment .
Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
- Oxidation : The hydroxy group can be oxidized to a ketone using KMnO₄ or CrO₃, requiring inert atmospheres to avoid side reactions.
- Nucleophilic substitution : The thiophene sulfur may participate in alkylation under basic conditions (e.g., NaH in DMF). Selectivity is controlled by adjusting solvent polarity (e.g., DMF vs. THF) and temperature .
Advanced Research Questions
Q. How can computational chemistry approaches like DFT predict this compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO/LUMO energies to predict redox behavior.
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding reaction design.
- Solvent effects are modeled using the polarizable continuum model (PCM) to simulate reaction pathways in solvents like ethanol or DCM .
Q. How can conflicting NMR data regarding the hydroxy group’s stereochemistry be resolved methodologically?
- NOESY NMR : Correlates spatial proximity of protons to determine relative configuration.
- X-ray crystallography : Provides absolute stereochemistry via SHELX refinement .
- Vibrational circular dichroism (VCD) : Resolves enantiomeric excess in chiral derivatives .
Q. What experimental strategies address discrepancies in reported biological activities across studies?
- Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., HEK293 or HeLa).
- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., thiophene vs. furan substitutions) to isolate critical functional groups .
Q. How do structural analogs of this compound differ in pharmacological profiles?
| Analog Feature | Biological Impact | Methodological Approach |
|---|---|---|
| Thiophene → Furan substitution | Alters π-π stacking with aromatic receptors | Competitive binding assays |
| Oxan-4-yl → Cyclohexyl | Modulates lipophilicity and bioavailability | LogP measurements via HPLC |
| Hydroxy → Methoxy | Reduces metabolic oxidation | Cytochrome P450 inhibition assays |
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
- Reaction reproducibility : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent volume ratios.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Byproduct analysis : Use LC-MS to track impurities and adjust stoichiometry .
Q. How do the thiophene and tetrahydropyran moieties influence interactions with biological targets?
- Thiophene : Engages in hydrophobic interactions and sulfur-π contacts with protein pockets (e.g., kinase ATP-binding sites).
- Tetrahydropyran : Enhances metabolic stability via conformational restriction.
- Methodology : Surface plasmon resonance (SPR) quantifies binding kinetics, while mutagenesis studies identify critical residues .
Q. What methodological adjustments optimize reaction efficiency in low-yield steps?
- Temperature gradients : Slow warming (-40°C → RT) minimizes side reactions in sensitive steps (e.g., amide coupling).
- Microwave-assisted synthesis : Reduces reaction time for steps requiring high temperatures (e.g., cyclization).
- In situ monitoring : ReactIR tracks intermediate formation to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
